5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one
Overview
Description
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 g/mol . It is also known by other names such as 11,12-dihydrodibenzo[b,f]azocin-6(5h)-one .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C15H13NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-8H,9-10H2,(H,16,17)
. The Canonical SMILES string is C1CC2=CC=CC=C2NC(=O)C3=CC=CC=C31
. Physical And Chemical Properties Analysis
The melting point of this compound is 246-248°C (lit.) . The estimated density is 1.0707 , and the estimated refractive index is 1.5500 . The boiling point is roughly estimated to be 364.56°C .Scientific Research Applications
Synthesis and Supramolecular Assembly
The synthesis of benzo[b]pyrimido[5,4-f]azepines, which share a structural similarity to dibenz[b,f]azepines, through a versatile synthetic approach based on intramolecular Friedel-Crafts alkylation, has been developed. This process highlights the importance of the dibenz[b,f]azepine skeleton in medicinal chemistry and organic synthesis, showcasing its role in forming supramolecular assemblies through π-π stacking interactions and hydrogen bonds (Acosta et al., 2015).
Catalysis
An air-stable organoantimony complex with a framework related to tetrahydrodibenzo[c,f][1,5]azastibocine demonstrated high catalytic efficiency towards Mannich reaction in water, showcasing the potential of structures related to 5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one in catalysis (Xia et al., 2010).
Synthesis of Heterocycles
Research on the synthesis of heterocycles containing nitrogen neighboring an aromatic ring through reductive ring expansion has been conducted. This process involves the formation of various heterocyclic structures, including 1,2,3,4,5,6-hexahydrobenz[b]azocine, showcasing the versatility of related compounds in synthesizing complex heterocyclic systems (Cho et al., 2010).
Modulation of Catalytic Performance
A study on organoantimony(iii) halide complexes with tetrahydrodibenzo[c,f][1,5]azastibocine framework highlighted their use as water-tolerant Lewis acid catalysts. The research demonstrated how the strength of N→Sb donor-acceptor interaction, modulated by substituents, results in varied catalytic performances for organic reactions (Lei et al., 2019).
Crystal Structure and Photoisomerization
Investigations into the crystal structures and photoisomerization dynamics of constrained azobenzene derivatives, like dihydrodibenzodiazocine, reveal their potential for applications in molecular photoswitches. This area of research demonstrates the structural and functional versatility of compounds related to this compound, indicating their significance in developing advanced materials with switchable properties (Siewertsen et al., 2009).
Safety and Hazards
When handling 5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .
Properties
IUPAC Name |
11,12-dihydro-5H-benzo[c][1]benzazocin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-8H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDBKFVASLJURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209215 | |
Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6047-29-6 | |
Record name | 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6047-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11,12-Dihydrodibenz(b,f)azocin-6(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6047-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,11,12-tetrahydrodibenz(b,f)azocin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH363WT422 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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